3,5-dimethylphenyl 3,4-dichloro-2-methoxybenzenesulfonate
Overview
Description
3,5-dimethylphenyl 3,4-dichloro-2-methoxybenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with methyl, chloro, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethylphenyl 3,4-dichloro-2-methoxybenzenesulfonate typically involves the sulfonation of 3,4-dichloro-2-methoxybenzene with 3,5-dimethylphenol. The reaction is carried out under controlled conditions, often using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in the presence of a catalyst. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethylphenyl 3,4-dichloro-2-methoxybenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chloro groups.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding sulfides.
Hydrolysis: The sulfonate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of substituted phenols or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Hydrolysis: Formation of phenols and sulfonic acids.
Scientific Research Applications
3,5-dimethylphenyl 3,4-dichloro-2-methoxybenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3,5-dimethylphenyl 3,4-dichloro-2-methoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The chloro and methoxy groups contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethylphenyl 2,5-dichloro-4-methoxybenzenesulfonate
- 3,5-dimethylphenyl 3,4-dichlorobenzenesulfonate
- 3,5-dimethylphenyl 2-methoxybenzenesulfonate
Uniqueness
3,5-dimethylphenyl 3,4-dichloro-2-methoxybenzenesulfonate is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both chloro and methoxy groups on the benzene ring enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
(3,5-dimethylphenyl) 3,4-dichloro-2-methoxybenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O4S/c1-9-6-10(2)8-11(7-9)21-22(18,19)13-5-4-12(16)14(17)15(13)20-3/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUOWADGZLBUIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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